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Abstract

5-Bromosalicylamide, a halogenated derivative of salicylamide, is a versatile organic
compound with significant potential in medicinal chemistry and materials science. Its chemical
structure, characterized by a bromine substituent on the aromatic ring, imparts unique
physicochemical properties that influence its biological activity and synthetic utility. This
technical guide provides a comprehensive overview of the chemical structure, properties, and
synthesis of 5-Bromosalicylamide, with a focus on detailed experimental protocols and
guantitative data to support researchers in its application and development.

Chemical Structure and Properties

5-Bromosalicylamide, with the systematic IUPAC name 5-bromo-2-hydroxybenzamide, is a
crystalline solid at room temperature. The core structure consists of a benzene ring substituted
with a hydroxyl group (-OH) and an amide group (-CONHZ2) at positions 2 and 1, respectively,
and a bromine atom (-Br) at position 5.

The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl
and amide groups on the aromatic ring influences the molecule's reactivity and potential for
intermolecular interactions.
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Table 1: Physicochemical Properties of 5-Bromosalicylamide

Property Value Reference
Molecular Formula C7HeBrNO2 [11[2]
Molecular Weight 216.03 g/mol [2][3]

CAS Number 6329-74-4 [11[3]
Melting Point 241-245 °C [3]
Appearance White to off-white solid [3]

Solubilit Soluble in ethanol, dioxane;
olubili
Y sparingly soluble in water

Spectroscopic Characterization

The structural elucidation of 5-Bromosalicylamide is confirmed through various spectroscopic
techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum provides information about the chemical environment of
the hydrogen atoms in the molecule. Key expected signals include those for the aromatic
protons, the amide protons, and the hydroxyl proton. The specific chemical shifts and
coupling constants are crucial for confirming the substitution pattern on the benzene ring.

e 13C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.
Predicted chemical shifts for the aromatic carbons and the carbonyl carbon of the amide
group are instrumental in confirming the molecular structure. A predicted 3C NMR spectrum
is available on PubChem.[1]

1.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Bromosalicylamide displays characteristic absorption bands
corresponding to its functional groups. A broad absorption band is typically observed in the
region of 3200-3600 cm~1, which is indicative of the O-H stretching vibration of the phenolic
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hydroxyl group, often broadened due to hydrogen bonding. Other key peaks include the N-H
stretching vibrations of the amide group and the C=0 stretching vibration of the amide
carbonyl.

1.1.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 5-Bromosalicylamide. Due to the
presence of bromine, the mass spectrum exhibits a characteristic isotopic pattern with two
major peaks of nearly equal intensity for the molecular ion [M]* and [M+2]*, corresponding to
the 7°Br and 81Br isotopes, respectively.

Synthesis of 5-Bromosalicylamide

There are two primary synthetic routes for the preparation of 5-Bromosalicylamide: the
amidation of 5-bromosalicylic acid and the direct bromination of salicylamide.

Synthesis from 5-Bromosalicylic Acid

This method involves the conversion of the carboxylic acid group of 5-bromosalicylic acid into
an amide. This is a reliable method with good yields.

Caption: Synthesis of 5-Bromosalicylamide from 5-bromosalicylic acid.
2.1.1. Experimental Protocol: Synthesis from 5-Bromosalicylic Acid

Materials:

5-Bromosalicylic acid

e n-Butanol

e Concentrated sulfuric acid

e 7N Ammonia in methanol

o Ethyl acetate

¢ Hexane
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Procedure:

 Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux
condenser, dissolve 5-bromosalicylic acid in n-butanol. Add a catalytic amount of
concentrated sulfuric acid.

» Heat the mixture to reflux and collect the water azeotropically. Continue the reaction until no
more water is collected.

o Cool the reaction mixture to room temperature and concentrate under reduced pressure to
obtain the crude butyl 5-bromosalicylate as an oil.

o Amidation: To the crude ester, add methanol followed by the slow addition of a 7N solution of
ammonia in methanol.

 Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the
reaction by a suitable chromatographic technique (e.g., TLC or HPLC).

e Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid.

 Purification: Wash the crude product with a small amount of ethyl acetate and then with
hexane to remove impurities.

» Dry the resulting white crystalline solid to obtain pure 5-Bromosalicylamide.

Table 2: Quantitative Data for Synthesis from 5-Bromosalicylic Acid

Parameter Value

Starting Material 5-Bromosalicylic acid
Overall Yield ~82%

Purity High (Crystalline solid)

Synthesis by Direct Bromination of Salicylamide

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1265511?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This is a more direct approach where salicylamide is treated with a brominating agent. The
hydroxyl and amide groups are ortho-, para-directing, making the C5 position susceptible to
electrophilic substitution.[4] Controlling the reaction conditions is crucial to favor the formation
of the desired 5-bromo isomer and minimize the formation of di-substituted byproducts.

Caption: Synthesis of 5-Bromosalicylamide via direct bromination of salicylamide.
2.2.1. Experimental Protocol: Direct Bromination of Salicylamide (General Procedure)
Materials:

e Salicylamide

e N-Bromosuccinimide (NBS)

» Acetic acid

Procedure:

Dissolve salicylamide in glacial acetic acid in a round-bottom flask.

e Add N-bromosuccinimide portion-wise to the solution while stirring. Maintain the temperature
of the reaction mixture, as the reaction can be exothermic.

» Continue stirring at room temperature or with gentle heating until the reaction is complete
(monitor by TLC).

e Pour the reaction mixture into ice-cold water to precipitate the product.

o Collect the precipitate by filtration and wash thoroughly with water to remove any remaining
acetic acid and succinimide.

» Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain
pure 5-Bromosalicylamide.

Applications and Future Perspectives
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5-Bromosalicylamide serves as a key intermediate in the synthesis of more complex
molecules with potential therapeutic applications. The bromine atom provides a reactive handle
for further functionalization through various cross-coupling reactions. Its derivatives have been
investigated for their antimicrobial, antiviral, and anticancer activities.[4]

Conclusion

This technical guide has detailed the chemical structure, properties, and synthesis of 5-
Bromosalicylamide. The provided experimental protocols and data tables offer a practical
resource for researchers. The synthetic routes presented are robust and can be adapted for
various laboratory scales. Further research into the biological activities of 5-
Bromosalicylamide and its derivatives is a promising area for future drug discovery and
development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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